

Thermal properties and melting point of BPADA

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Compound of Interest

Compound Name: 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

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An In-depth Technical Guide on the Thermal Properties of BPADA

Introduction

4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as BPADA, is a key dianhydride monomer utilized in the synthesis of high-performance polyimides.[1][2] These polymers are sought after for their exceptional thermal stability, strong mechanical properties, and high optical transparency, making them suitable for demanding applications in electronics, such as flexible display substrates and advanced printed circuit boards.[1] The thermal characteristics of both the BPADA monomer and the resulting polyimides are critical determinants of their processing parameters and end-use performance. This guide provides a comprehensive overview of the melting point and thermal properties of BPADA and its derived polyimides, supported by experimental data and methodologies.

Thermal Properties of BPADA Monomer

BPADA is a crystalline solid, and its primary thermal characteristic is its melting point. The consistency of the melting point is a key indicator of monomer purity. Other thermal-related data, such as the predicted boiling point, provide a more complete profile of the material's behavior at elevated temperatures.

Table 1: Physical and Thermal Properties of BPADA Monomer

Property	Value	Citations
Melting Point (Tm)	184 - 187 °C	[1] [2] [3] [4] [5]
	188 - 192 °C	
Boiling Point (Predicted)	712.3 ± 60.0 °C	[2] [3]
Flash Point	302.2 °C	[3]
Appearance	White to Pale Yellow Powder/Crystal	[1] [5]

Thermal Properties of BPADA-Derived Polyimides

BPADA is a precursor for polyimides, which are known for their high thermal resistance.[\[1\]](#)[\[2\]](#) The thermal properties of these polyimides, such as the glass transition temperature (Tg) and decomposition temperature (Td), are not fixed values. They are highly dependent on the chemical structure of the diamine co-monomer used during polymerization, the polymer chain's rigidity, and intermolecular forces.[\[6\]](#)[\[7\]](#)

The flexible ether linkages and non-coplanar structure imparted by the BPADA monomer contribute to the good solubility and processability of the resulting polyimides.[\[8\]](#)[\[9\]](#)

Table 2: Representative Thermal Properties of BPADA-Based Polyimides

Property	Value Range	Notes	Citations
Glass Transition Temp. (Tg)	200 - 339 °C	Varies significantly based on the diamine co-monomer. A commonly cited value for certain formulations is 207 °C.	[1] [2] [4] [10]
232.5 - 262.2 °C	For a series of polyimide films with varied diamine structures.	[8]	
219.27 °C (492.42 K)	For a polyimide synthesized from BPADA and m-phenylenediamine (m-PDA).	[11]	
Decomposition Temp. (Td)	Starts at ~357 °C (630 K)	For BPADA-m-PDA polyimide.	[11]
5% Weight Loss Temp. (T5%)	521 - 538 °C	In a nitrogen atmosphere, indicating high thermal stability.	[7] [8]
~430 - 500 °C	In air, for polyimides based on isomeric BPFDA's (structurally related to BPADA).	[12]	
10% Weight Loss Temp. (T10%)	364 - 388 °C	For polyimides containing long/bulky aromatic pendent groups.	[9]

Experimental Protocols for Thermal Analysis

The characterization of thermal properties relies on standardized analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (T_m) of the monomer and the glass transition temperature (T_g) of the derived polyimides.

Table 3: Typical DSC Experimental Protocol

Parameter	Description	Example Values
Instrument	Differential Scanning Calorimeter	N/A
Sample Preparation	A small amount of the material (typically 5-10 mg) is sealed in an aluminum pan.	N/A
Atmosphere	Inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation.	Flow rate of 40-50 mL/min.
Heating/Cooling Rate	A controlled linear heating rate is applied.	10 or 20 °C/min.
Temperature Program	The sample is heated to a temperature above its expected transition, cooled, and then reheated to observe the thermal events clearly.	Heat from room temperature to 350-400 °C, cool to room temperature, reheat to 400 °C.
Data Analysis	The glass transition (T_g) is identified as a step change in the heat flow curve. The melting point (T_m) is identified as an endothermic peak.	N/A

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition temperature (Td) of a material by monitoring its mass as a function of temperature.

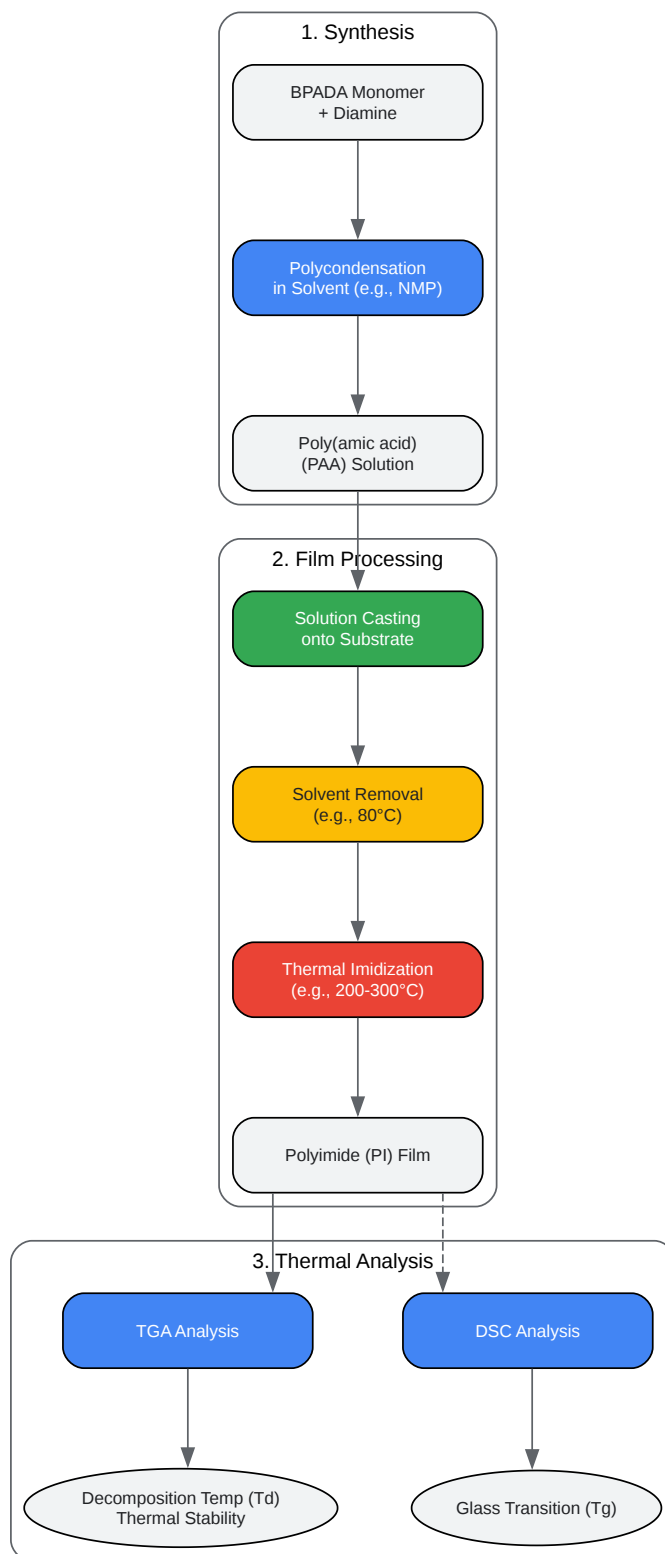
Table 4: Typical TGA Experimental Protocol

Parameter	Description	Example Values
Instrument	Thermogravimetric Analyzer, often coupled with FTIR or Mass Spectrometry for evolved gas analysis.	TGA/FTIR, TGA/MS.[13][14]
Sample Preparation	A small sample (typically 10-60 mg) is placed in a high-temperature pan (e.g., platinum or ceramic).	40-60 mg.[13]
Atmosphere	The analysis can be run in an inert atmosphere (Nitrogen) or an oxidative atmosphere (Air) to simulate different conditions.	Nitrogen or Air.[13]
Heating Rate	A constant heating rate is applied over a wide temperature range.	20 °C/min.[13]
Temperature Program	The sample is heated from ambient temperature to a high temperature until no further mass loss occurs.	Heat from room temperature to 800-1000 °C.
Data Analysis	The decomposition temperature is often reported as the temperature at which a certain percentage of mass loss occurs (e.g., T5% or T10%) or the peak of the derivative weight loss curve.	N/A

Visualization of Thermal Characterization Workflow

The following diagram illustrates the logical workflow from monomer to the thermal analysis of the final polyimide film.

Workflow for Thermal Characterization of BPADA-Based Polyimides

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Caption: Workflow for Thermal Characterization of BPADA-Based Polyimides.

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